Patent-Defined Utility as a Key Synthetic Intermediate for Amyloid Fibril Formation Inhibitors
CAS 1427460-77-2 is explicitly disclosed as a synthetic intermediate in WO2016153023A1 for the preparation of novel oxadiazole derivatives that function as amyloid fibril formation inhibitors, with therapeutic applications targeting neurodegenerative diseases [1]. This patent-defined role differentiates the compound from generic 1,3,4-oxadiazoles that lack documented, peer-validated synthetic utility in a defined therapeutic program. While specific yield data for steps employing this intermediate are not disclosed in the patent abstract, the compound's inclusion in a patented synthetic route establishes its procurement value for researchers engaged in amyloid-targeting drug discovery or replicating the disclosed synthetic methodology [1].
| Evidence Dimension | Documented synthetic utility in patented therapeutic program |
|---|---|
| Target Compound Data | Explicitly disclosed as intermediate in WO2016153023A1 for amyloid fibril formation inhibitors targeting neurodegenerative diseases |
| Comparator Or Baseline | Generic 2-aryl-1,3,4-oxadiazoles without patent-defined synthetic applications in specific therapeutic areas |
| Quantified Difference | Qualitative differentiation: patented versus non-patented synthetic utility |
| Conditions | Patent disclosure analysis |
Why This Matters
Procurement of CAS 1427460-77-2 enables direct replication of a patented synthetic route for amyloid-targeting compounds, a capability not provided by unsubstituted or differently substituted 1,3,4-oxadiazole analogs.
- [1] WO2016153023A1. Novel Oxadiazole Derivative and Pharmaceutical Containing Same. World Intellectual Property Organization. View Source
